N-(3-acetylphenyl)azepane-1-carboxamide
Description
N-(3-Acetylphenyl)azepane-1-carboxamide is a heterocyclic compound featuring an azepane (7-membered saturated ring with one nitrogen) linked via a carboxamide group to a 3-acetyl-substituted phenyl ring. Its molecular formula is C₁₅H₁₉N₂O₂, with a molecular weight of 259.33 g/mol.
Properties
IUPAC Name |
N-(3-acetylphenyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)13-7-6-8-14(11-13)16-15(19)17-9-4-2-3-5-10-17/h6-8,11H,2-5,9-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCIYWPJXPVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)azepane-1-carboxamide can be achieved through various methods. One practical methodology involves the use of palladium-catalyzed decarboxylation reactions. These reactions proceed smoothly under mild conditions with a broad reaction scope and carbon dioxide as the byproduct . For instance, the combination of palladium (II) trifluoroacetate and boron trifluoride diethyl etherate in dichloromethane has been shown to be effective .
Industrial Production Methods
the scalability of the palladium-catalyzed decarboxylation method suggests it could be adapted for industrial use, given the mild reaction conditions and the use of readily available reagents .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)azepane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)azepane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: It is used as a novel inhibitor in various biological assays.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Electronic Differences
- Heterocyclic Core: The azepane ring (7-membered) offers greater conformational flexibility compared to the indole ring (6-membered aromatic with nitrogen) in S9. This flexibility may alter binding kinetics to enzymatic targets like MAO-A.
- Substituent Effects: Acetyl Group (3-position): Electron-withdrawing nature may reduce electron density on the phenyl ring, affecting π-π stacking interactions. Amino Group (3-position): The -NH₂ group in N-(3-aminophenyl)azepane-1-carboxamide enables hydrogen bonding, which could improve target affinity but may reduce metabolic stability due to susceptibility to oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
